molecular formula C6H11N3O2 B14432127 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile CAS No. 76680-63-2

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile

Cat. No.: B14432127
CAS No.: 76680-63-2
M. Wt: 157.17 g/mol
InChI Key: IJARPVOXIWORFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile is an organic compound with the molecular formula C6H11N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a nitrile compound in the presence of a hydroperoxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The diazenyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are used.

    Substitution: Nucleophiles like cyanide ions (CN-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted diazenyl compounds.

Scientific Research Applications

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simpler nitrile compound with similar reactivity.

    Hydroperoxypropanenitrile: Contains a hydroperoxide group similar to 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile.

    Diazenylpropanenitrile: Contains a diazenyl group similar to the target compound.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

76680-63-2

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

3-(2-hydroperoxypropan-2-yldiazenyl)propanenitrile

InChI

InChI=1S/C6H11N3O2/c1-6(2,11-10)9-8-5-3-4-7/h10H,3,5H2,1-2H3

InChI Key

IJARPVOXIWORFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=NCCC#N)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.